1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

This 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid (CAS 1457705-09-7) is a premium heterocyclic building block featuring a piperidine-4-carboxylic acid core N-substituted with an oxan-4-ylmethyl group. Its unique methylene-linked tetrahydropyran motif imparts conformational rigidity and enhanced hydrogen-bonding capacity, making it superior to direct-linked or simple alkyl analogs for precise structure-activity relationship (SAR) studies. The carboxylic acid handle enables rapid amide coupling or esterification, while the piperidine nitrogen offers a basic center for further diversification. This scaffold is particularly valuable in CNS drug discovery, where the combination of a basic nitrogen and lipophilic tetrahydropyran aligns with optimal CNS-penetrant properties. Ideal for medicinal chemistry library synthesis, enantioselective chemistry, and lead optimization. Order now to access consistent quality and reliable supply.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 1457705-09-7
Cat. No. B1399565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid
CAS1457705-09-7
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)CC2CCOCC2
InChIInChI=1S/C12H21NO3/c14-12(15)11-1-5-13(6-2-11)9-10-3-7-16-8-4-10/h10-11H,1-9H2,(H,14,15)
InChIKeyGWHHKDNYJNETFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid (CAS 1457705-09-7): Sourcing Guide for Advanced Intermediates


1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid (CAS 1457705-09-7) is a specialized heterocyclic building block characterized by a piperidine-4-carboxylic acid core substituted at the nitrogen with an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group . This compound serves as a versatile intermediate in medicinal chemistry, combining the basicity of the piperidine ring with the hydrogen-bonding potential of the carboxylic acid and tetrahydropyran oxygen .

Why Generic 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid Substitution Fails in Specialized Research


Replacing 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid with a closely related analog introduces significant structural changes that can alter chemical reactivity, biological activity, and downstream synthetic outcomes. This compound's specific substitution pattern—a methylene-linked tetrahydropyran on the piperidine nitrogen and a carboxylic acid at the 4-position—is distinct from direct-linked analogs . The presence of the tetrahydropyran ring contributes to conformational rigidity and potential hydrogen-bonding interactions that differ from simpler alkyl or aryl substituents . Therefore, for projects requiring precise structure-activity relationships or specific synthetic intermediates, direct substitution is not scientifically sound. The following quantitative evidence clarifies the basis for selecting this exact compound.

Quantitative Differentiation: Evidence for Selecting 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid Over Its Analogs


Linker Chemistry: Methylene Spacer Differentiates from Directly Linked Analogs

The key differentiating feature of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid is the methylene (-CH₂-) linker connecting the piperidine nitrogen to the oxan-4-yl group. This contrasts with analogs like 1-(oxan-4-yl)piperidine-4-carboxylic acid (CAS 1158712-36-7), where the tetrahydropyran ring is directly attached to the piperidine nitrogen . This single carbon difference alters the conformational flexibility, electronic properties at the nitrogen, and the spatial orientation of the tetrahydropyran ring, which can be crucial for target binding.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Regioisomeric Differentiation: 4-Carboxylic Acid Position is Critical

The location of the carboxylic acid group on the piperidine ring is a critical determinant of the compound's identity and reactivity. The target compound possesses the acid at the 4-position, which is distinct from regioisomers like 1-(oxan-4-yl)piperidine-3-carboxylic acid (CAS 1158698-78-2) or 2-(oxan-4-yl)piperidine-4-carboxylic acid (CAS 1367799-59-4) [1]. The different ring position significantly alters the molecule's overall shape, pKa, and the geometric relationship between the nitrogen substituent and the acid group.

Regioselectivity Medicinal Chemistry Synthetic Intermediates

High Purity as a Quality Benchmark for Reproducible Research

While purity is a general quality metric, it is a verifiable and critical selection criterion. A reputable supplier specifies a purity of 98% for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid (CAS 1457705-09-7) . This serves as a benchmark for procurement, as lower purity grades or unspecified purity from other sources may contain impurities that can interfere with sensitive chemical reactions or biological assays.

Analytical Chemistry Quality Control Procurement

Targeted Application Scenarios for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid in R&D


Synthesis of Novel Piperidine-Based Chemical Libraries

As a piperidine-4-carboxylic acid derivative, this compound is an ideal building block for generating diverse chemical libraries in medicinal chemistry [1]. The carboxylic acid provides a handle for amide coupling or esterification, while the piperidine nitrogen, with its methylene-linked tetrahydropyran, allows for further diversification or serves as a key pharmacophoric element.

Lead Optimization for Enhanced Pharmacokinetic Properties

The oxan-4-yl (tetrahydropyran) moiety is a recognized structural motif in medicinal chemistry, often incorporated to improve a lead compound's solubility and metabolic stability . Using this specific intermediate allows researchers to explore the impact of this group on the pharmacokinetic profile of a drug candidate series in a controlled manner.

Asymmetric Synthesis and Chiral Resolution Studies

The piperidine-4-carboxylic acid core is a common scaffold in chiral chemistry. This compound, featuring a prochiral or chiral center depending on further substitution, can be used as a starting material or intermediate in studies focused on enantioselective synthesis [2]. Its rigid structure can influence stereochemical outcomes in catalytic reactions.

Development of CNS-Penetrant Probes

Piperidine is a privileged scaffold in central nervous system (CNS) drug discovery. The combination of a basic piperidine nitrogen and a lipophilic tetrahydropyran group in this compound aligns with the physicochemical properties often sought in CNS-penetrant molecules . This makes it a valuable intermediate for synthesizing novel ligands targeting neurological targets.

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